molecular formula C23H19NO5S B2818438 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-13-9

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2818438
CAS RN: 1114652-13-9
M. Wt: 421.47
InChI Key: IYOBUGRDFVNXEA-UHFFFAOYSA-N
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Description

“4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It’s a derivative of benzothiazin, which is a type of organic compound known for its therapeutic properties .


Synthesis Analysis

This compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N -furoylation processes .

Scientific Research Applications

Synthesis and Antioxidant Activities

One application of compounds related to 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is in the synthesis of phenol derivatives exhibiting potent antioxidant activities. These synthesized molecules show significant antioxidant profiles compared to standard compounds and have been analyzed for their scavenging and reducing power using various methods (Artunç et al., 2020).

Chemical Transformations and Ring Contractions

The compound is also involved in chemical transformations, such as the oxidation of related benzothiazine derivatives, which leads to the synthesis of benzisothiazoles through ring contraction processes. This conversion represents a unique ring transformation reaction and a new synthesis pathway for benzisothiazole derivatives (Szabo´ et al., 1988).

Structural Characterization in Drug Synthesis

Structural characterization of related compounds, such as side products in benzothiazinone synthesis, is another important application. These characterizations contribute to the development of new anti-tuberculosis drug candidates, enhancing understanding of the molecular structure and properties of these compounds (Eckhardt et al., 2020).

Novel Heterocycles Synthesis

The compound is used in the synthesis of novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide and related compounds. These new ring systems contribute to the expanding field of heterocyclic chemistry and offer potential for various applications (Coppo & Fawzi, 1998).

Synthesis of N,N-Disubstituted 4H-3,1-Benzothiazin-2-amines

Additionally, the compound is involved in the synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines, which has potential therapeutic applications. This synthesis involves treating isothiocyanato ketones with secondary amines and offers a pathway for the development of new medicinal compounds (Kobayashi & Kanbe, 2011).

properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-19-13-12-17(14-20(19)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-18(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOBUGRDFVNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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